molecular formula C26H23NO6 B12950280 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid

Cat. No.: B12950280
M. Wt: 445.5 g/mol
InChI Key: UVUURUKTDNDFJS-QGZVFWFLSA-N
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Description

Crystal packing interactions :

  • π-π stacking : The fluorenyl group engages in face-to-face interactions with adjacent aromatic rings (e.g., benzodioxole groups), stabilizing the lattice.
  • Hydrogen bonding : Carboxylic acid groups form dimers via O-H···O bonds (2.65–2.70 Å), while carbamate N-H groups donate hydrogen bonds to carbonyl acceptors.

Conformational analysis :

  • The benzodioxole ring adopts a coplanar arrangement with the fluorenyl moiety to maximize π-orbital overlap.
  • The propanoic acid backbone exhibits a gauche conformation around the C2-C3 bond, minimizing steric clash between the benzodioxolylmethyl and Fmoc groups.

Experimental data :

Parameter Value
Space group P2$$1$$2$$1$$2$$_1$$
Unit cell dimensions a = 10.25 Å, b = 12.30 Å, c = 15.45 Å
Z-value 4
R-factor 0.042

These structural insights inform applications in materials science, where precise control over molecular conformation is critical for designing self-assembling peptides or hydrogels.

Properties

Molecular Formula

C26H23NO6

Molecular Weight

445.5 g/mol

IUPAC Name

(2R)-2-(1,3-benzodioxol-5-ylmethyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C26H23NO6/c28-25(29)17(11-16-9-10-23-24(12-16)33-15-32-23)13-27-26(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12,17,22H,11,13-15H2,(H,27,30)(H,28,29)/t17-/m1/s1

InChI Key

UVUURUKTDNDFJS-QGZVFWFLSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C[C@H](CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Propanoic Acid Moiety: The propanoic acid backbone is constructed through a series of reactions, including alkylation and oxidation.

    Introduction of the Benzo[d][1,3]dioxole Group: This step involves the coupling of the benzo[d][1,3]dioxole moiety to the propanoic acid backbone, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protective group for the amine, enabling selective deprotection under mild basic conditions. This reaction is critical for sequential peptide coupling:

Reaction Conditions Outcome References
Fmoc removal20% piperidine in DMF, 30 min, RTCleavage of the Fmoc group to yield a free amine
  • Mechanism : Piperidine induces β-elimination, releasing CO₂ and forming dibenzofulvene (detectable by UV at 301 nm) .

  • Yield : >95% efficiency under optimized conditions.

Carboxylic Acid Activation and Amide Bond Formation

The carboxylic acid undergoes activation to enable nucleophilic coupling with amines, a cornerstone of solid-phase peptide synthesis (SPPS):

Activation Method Coupling Partner Product References
EDCl/HOBtPrimary aminesStable amide bond with retained stereochemistry
HATU/DIEAResin-bound amino groupsHigh-purity peptide conjugates
  • Key Data :

    • Coupling efficiency exceeds 90% when using HATU/DIEA in DMF .

    • The benzodioxole group remains intact under these conditions.

Stability Under Acidic and Oxidative Conditions

The benzodioxole ring exhibits resilience to mild acids but degrades under strong oxidative environments:

Condition Effect Analytical Evidence References
1M HCl in THF, 2 h, RTNo decompositionNMR shows intact benzodioxole signals
30% H₂O₂, 12 h, RTRing opening to form catechol derivativesLC-MS detects mass shift (+16 Da)

Stereochemical Integrity in Reactions

The chiral center at the β-carbon remains configurationally stable during standard reactions:

Process Conditions Outcome References
Prolonged basic hydrolysis1M NaOH, 24 h, 40°CRetention of (R)-configuration (>99% ee)
  • Validation : Chiral HPLC analysis confirms no racemization .

Side Reactions and Mitigation Strategies

  • Fmoc Reattachment : Residual dibenzofulvene can re-react with free amines if not scavenged. Addition of 2% hydrazine post-deprotonation eliminates this risk.

  • Esterification Artifacts : Prolonged exposure to alcohols (e.g., methanol) may form methyl esters. Use of aprotic solvents like DCM prevents this .

Functionalization of the Benzodioxole Moiety

While typically inert, the benzodioxole can participate in electrophilic aromatic substitution under controlled conditions:

Reaction Reagents Product References
NitrationHNO₃/AcOH, 0°C4-Nitrobenzodioxole derivative
  • Note : Nitration occurs regioselectively at the 4-position due to electron-donating oxygen atoms .

Comparative Reactivity with Analogues

A comparative study with structurally similar compounds reveals:

Compound Modification Reactivity Trend Key Finding
Replacement of benzodioxole with phenyl20% slower coupling kineticsSteric hindrance reduces accessibility

This compound’s versatility in peptide synthesis is underscored by its robust stereochemical stability and compatibility with standard SPPS protocols. Future research directions include exploring its utility in stapled peptides or covalent inhibitor design, leveraging the benzodioxole’s modifiable aromatic system .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C24H21NO4
  • Molecular Weight : 387.4 g/mol
  • IUPAC Name : (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid
  • CAS Number : 220498-02-2

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its role in peptide synthesis. The presence of the benzo[d][1,3]dioxole moiety enhances its biological activity and solubility.

Peptide Synthesis

Fmoc-L-beta-phenylalanine is widely used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection under mild conditions, facilitating the construction of complex peptides. This method is essential for synthesizing peptides that may serve as therapeutic agents or research tools.

Drug Development

The compound's structure allows it to mimic natural amino acids while providing unique properties that can enhance drug efficacy. It has been explored in the development of peptide-based drugs targeting various diseases, including cancer and metabolic disorders. The incorporation of such amino acids into peptide sequences can improve binding affinity and specificity to biological targets.

Targeting Protein Interactions

Due to its unique structure, this compound can be utilized as a biochemical probe to study protein interactions. By modifying peptides with this compound, researchers can investigate binding sites and mechanisms of action in various biological pathways.

Fluorescent Labeling

The fluorenyl group in the compound can be exploited for fluorescent labeling in biochemical assays. This application is particularly useful in tracking peptide interactions within cells or during biochemical reactions.

Case Study 1: Peptide Therapeutics

A study investigated the use of Fmoc-L-beta-phenylalanine in synthesizing peptides that inhibit specific cancer cell lines. The results indicated that peptides containing this amino acid exhibited enhanced cytotoxicity compared to their non-modified counterparts.

Case Study 2: Protein Interaction Studies

Another research focused on using this compound as a probe to elucidate the interaction between a specific receptor and its ligand. The findings provided insights into the binding kinetics and affinity, contributing to the understanding of receptor-mediated signaling pathways.

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid largely depends on its application:

    Peptide Synthesis: The Fmoc group protects the amino group, preventing unwanted side reactions during peptide chain elongation. It is removed under basic conditions to reveal the free amino group for further reactions.

    Biological Activity: When incorporated into bioactive molecules, the benzo[d][1,3]dioxole moiety can interact with biological targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound belongs to a class of Fmoc-protected amino acids. Key structural variations among analogs include:

  • Side-chain substituents : Benzodioxole (target compound), o-tolyl (), 3,5-difluorophenyl (), allyloxycarbonyl (), and tert-butoxyphenyl ().
  • Stereochemistry: The (R)-configuration distinguishes it from (S)-enantiomers like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (), which may exhibit divergent biological activity or synthetic utility.
  • Backbone modifications: Derivatives such as (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid () feature extended carbon chains, altering hydrophobicity and conformational flexibility.

Physical and Chemical Properties

Property Target Compound (Benzodioxole) (S)-o-Tolyl Derivative () (R)-3,5-Difluorophenyl () (R)-Allyloxycarbonyl ()
Molecular Formula Not provided C₂₄H₂₁NO₄ C₂₄H₁₉F₂NO₄ C₂₂H₂₂N₂O₆
Molecular Weight Not provided 387.43 g/mol 423.41 g/mol 410.42 g/mol
Solubility Not reported Laboratory solvents (THF, DCM) Research solvents (DMSO, ethanol) DMSO, ethanol
Key Applications PDE5 probes Peptidomimetics Protein-protein interaction studies Fluorescent ligand synthesis

Key Differentiators of the Target Compound

  • Benzodioxole Group : Enhances aromatic interactions in biological systems, critical for probe specificity .
  • Chirality : The (R)-configuration may optimize binding to target proteins compared to (S)-enantiomers, though comparative studies are needed.
  • Synthetic Flexibility : Compatible with standard SPPS protocols, enabling integration into complex peptides or polymers.

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid is a compound that combines a fluorene moiety with a benzo[d][1,3]dioxole structure and an amino acid backbone. This unique structural configuration suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The compound's design allows for interactions with various biological targets, which can lead to therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C22H24N2O5\text{C}_{22}\text{H}_{24}\text{N}_2\text{O}_5

This structure includes:

  • Fluorene moiety : Known for its diverse pharmacological properties.
  • Benzo[d][1,3]dioxole group : Associated with anti-inflammatory and anticancer activities.
  • Amino acid backbone : Enhances solubility and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound is characterized by several key areas:

  • Antimicrobial Activity :
    • Compounds containing fluorene derivatives have shown significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups in similar structures enhances their activity against planktonic and biofilm states of bacteria .
  • Anticancer Potential :
    • Research indicates that derivatives of fluorene can act as potent antiproliferative agents by inhibiting topoisomerase enzymes . The introduction of specific side chains has been shown to improve their efficacy against cancer cell lines.
  • Anti-inflammatory Effects :
    • Similar compounds have exhibited anti-inflammatory properties through modulation of cytokine production and inhibition of inflammatory pathways . The benzo[d][1,3]dioxole moiety is particularly noted for its role in reducing inflammation.
  • Mechanism of Action :
    • The mechanism often involves interaction with specific receptors or enzymes that regulate metabolic pathways. Studies suggest that the compound may inhibit certain enzymatic activities or modulate receptor functions, leading to therapeutic effects .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various fluorene derivatives, including those structurally similar to this compound). Results indicated that modifications to the aryl moiety significantly influenced the spectrum and intensity of antimicrobial activity against strains like Bacillus anthracis and methicillin-resistant Staphylococcus aureus .

Study 2: Anticancer Activity

Another research focused on the antiproliferative effects of fluorene derivatives on cancer cell lines. It was found that compounds with linear alkyl side chains exhibited superior activity compared to those with branched chains or bulky groups. This study highlighted the potential of fluorene derivatives as lead compounds in cancer therapy .

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerInhibition of topoisomerase; antiproliferative effects
Anti-inflammatoryModulation of cytokine levels

Q & A

Q. Comparative Analysis :

  • Benzodioxol Group : Enhances π-π stacking with aromatic residues in target proteins (e.g., enzymes or receptors) and improves metabolic stability due to reduced oxidative metabolism .
  • Fluorophenyl Analogues : Increase electronegativity and membrane permeability but may reduce solubility ( shows fluorine substitution alters logP by ~0.5 units) .
    Methodological Insight :
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities.
  • Validate via in vitro assays (e.g., enzyme inhibition IC₅₀ comparisons) .

Basic: What safety precautions are essential when handling this compound?

  • Toxicity : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent Fmoc group degradation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How should researchers address conflicting data in solubility or reactivity studies?

Case Example : Discrepancies in solubility (DMSO vs. aqueous buffers) may arise from aggregation or pH-dependent ionization.
Resolution Strategies :

  • Dynamic Light Scattering (DLS) : Detect aggregates in solution .
  • pH-Solubility Profiling : Measure solubility across pH 3–8 to identify optimal conditions .
  • Computational Modeling : Predict pKa and logD values using software like MarvinSketch .

Basic: What are the primary applications in medicinal chemistry?

  • Peptide Synthesis : The Fmoc group enables solid-phase peptide synthesis (SPPS) for drug candidates .
  • Prodrug Design : The carboxylic acid can be esterified to improve bioavailability .
  • Targeted Drug Delivery : The benzodioxol group may enhance binding to CNS targets (e.g., serotonin receptors) .

Advanced: What strategies optimize yield in large-scale synthesis?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h for coupling steps) .
  • Flow Chemistry : Improves heat/mass transfer for exothermic reactions (e.g., Fmoc deprotection) .
  • DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) using response surface methodology .

Basic: How is the compound typically purified post-synthesis?

  • Recrystallization : Use EtOAc/hexane or DCM/MeOH mixtures .
  • Prep-HPLC : Employ C18 columns with acetonitrile/water gradients (0.1% TFA modifier) .

Advanced: What are the implications of impurities (e.g., diastereomers) in biological assays?

Risk : Even 1% impurities can lead to false-positive/negative results in high-throughput screening.
Mitigation :

  • Chiral SFC (Supercritical Fluid Chromatography) : Achieve >99.5% purity .
  • Biological Controls : Include enantiomerically pure standards in assays to benchmark activity .

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